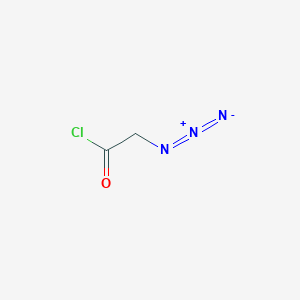

2-アジドアセチルクロリド

概要

説明

2-Azidoacetyl Chloride: is an organic compound with the molecular formula C₂H₂ClN₃O . It is a colorless to pale yellow liquid that is highly reactive due to the presence of both azido and acyl chloride functional groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of azido-containing compounds which are valuable in various chemical and biological applications.

科学的研究の応用

2-Azidoacetyl Chloride has a wide range of applications in scientific research:

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

Target of Action

The primary target of 2-azidoacetyl chloride is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens . This receptor plays a crucial role in bacterial communication and biofilm formation .

Mode of Action

2-Azidoacetyl chloride interacts with its target through hydrogen bonding . The two nitrogen atoms in the triazole ring of the compound form hydrogen bonds with GLN-2, and the carbonyl group (C=O) in the amide forms hydrogen bonds with water . Notably, the carbonyl group on the macrolides forms hydrogen bonds with the G-106 base in the DNA . These interactions may block quorum sensing expression through key amino acid residues or DNA bases in the TraR QS receptor .

Biochemical Pathways

This pathway is crucial for bacterial communication and biofilm formation . By inhibiting this pathway, 2-azidoacetyl chloride can potentially attenuate bacterial pathogenicity .

Result of Action

The primary result of 2-azidoacetyl chloride’s action is the inhibition of the quorum sensing pathway . It was found that the inhibition rate of a similar compound at 200 mg/L (0.45 mM) can reach 67% . This inhibition can potentially reduce bacterial pathogenicity and slow down the emergence of microbial resistance .

生化学分析

Biochemical Properties

It is known that azides, such as 2-Azidoacetyl Chloride, are energy-rich molecules with many applications . They can participate in a variety of organic reactions, suggesting that they may interact with a range of enzymes, proteins, and other biomolecules .

Cellular Effects

Chloride channels and transporters, which may interact with chloride-containing compounds like 2-Azidoacetyl Chloride, play crucial roles in various cellular processes, including the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

It is known that benzylic halides, which include compounds like 2-Azidoacetyl Chloride, typically react via an SN1 pathway, involving a resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function .

Metabolic Pathways

It is known that chloride ions, which are part of 2-Azidoacetyl Chloride, are involved in many metabolic processes .

Transport and Distribution

Active transport mechanisms allow molecules to move against their gradients, which could potentially apply to 2-Azidoacetyl Chloride .

Subcellular Localization

It is known that the subcellular localization of a product can significantly affect its activity or function .

準備方法

Synthetic Routes and Reaction Conditions: 2-Azidoacetyl Chloride can be synthesized through the reaction of 2-azidoacetic acid with oxalyl chloride . The reaction typically involves the following steps:

Preparation of 2-azidoacetic acid: This is achieved by reacting with .

Conversion to 2-azidoacetyl chloride: The 2-azidoacetic acid is then treated with oxalyl chloride, resulting in the formation of 2-azidoacetyl chloride.

Industrial Production Methods: Industrial production of 2-azidoacetyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial in industrial settings to minimize by-products and ensure safety.

化学反応の分析

Types of Reactions: 2-Azidoacetyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Hydrolysis: The acyl chloride group can be hydrolyzed to form 2-azidoacetic acid.

Common Reagents and Conditions:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is commonly used to form triazoles from 2-azidoacetyl chloride.

Hydrogenation: Reduction of the azido group can be achieved using hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Triazoles: Formed through click chemistry reactions.

Amines: Formed through reduction of the azido group.

2-Azidoacetic Acid: Formed through hydrolysis of the acyl chloride group.

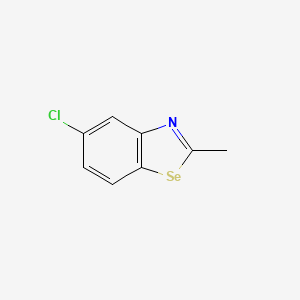

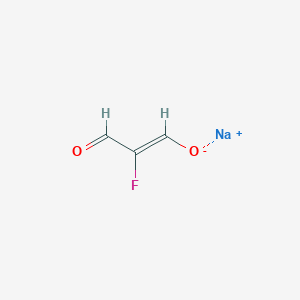

類似化合物との比較

2-Azidoacetic Acid: Similar in structure but lacks the acyl chloride group.

Azidoacetyl Bromide: Similar in structure but contains a bromine atom instead of chlorine.

Uniqueness of 2-Azidoacetyl Chloride:

Dual Functional Groups: The presence of both azido and acyl chloride groups makes 2-azidoacetyl chloride highly versatile in organic synthesis.

特性

IUPAC Name |

2-azidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHXTVABLHHRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447932 | |

| Record name | 2-azidoacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30426-58-5 | |

| Record name | 2-azidoacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

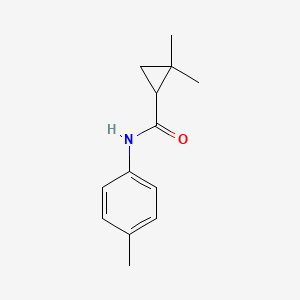

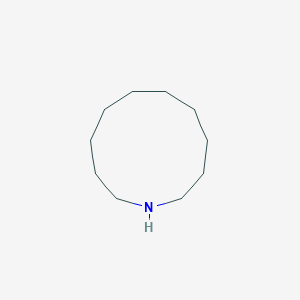

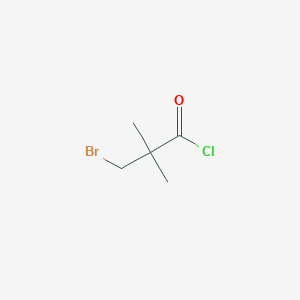

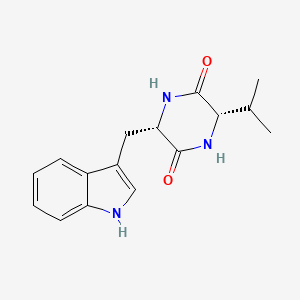

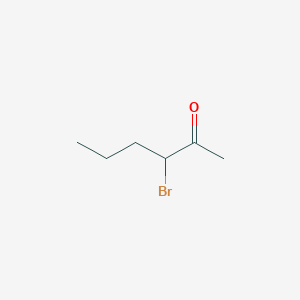

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7,7-Trimethyl-5-azabicyclo[4.1.1]octan-4-one](/img/structure/B1654929.png)

![[5-hydroxy-3-(4-methylbenzoyl)-1-benzofuran-4-yl]methyl-dimethylazanium;chloride](/img/structure/B1654930.png)

![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)

![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)